N-(2-sec-butylphenyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sec-butylphenyl)-3,3-diphenylpropanamide, commonly known as JNJ-7925476, is a selective antagonist of the cannabinoid receptor 2 (CB2). It was first synthesized by researchers at Johnson & Johnson in 2007 and has since been studied for its potential therapeutic applications.
Mecanismo De Acción
JNJ-7925476 acts as a competitive antagonist of N-(2-sec-butylphenyl)-3,3-diphenylpropanamide receptors, inhibiting their activation by endogenous cannabinoids such as 2-arachidonoylglycerol (2-AG) and N-arachidonoyl dopamine (NADA). This blockade of N-(2-sec-butylphenyl)-3,3-diphenylpropanamide signaling has been shown to reduce inflammation and pain in preclinical models.
Biochemical and Physiological Effects
JNJ-7925476 has been shown to reduce inflammation and pain in preclinical models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, it has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-7925476's selectivity for N-(2-sec-butylphenyl)-3,3-diphenylpropanamide over CB1 receptors makes it an attractive candidate for studying the role of N-(2-sec-butylphenyl)-3,3-diphenylpropanamide signaling in various diseases. However, its limited availability and high cost may limit its use in certain experiments.
Direcciones Futuras
1. Further studies are needed to elucidate the potential therapeutic applications of JNJ-7925476 in various diseases, including cancer and autoimmune disorders.
2. The development of more selective N-(2-sec-butylphenyl)-3,3-diphenylpropanamide antagonists may provide additional insights into the role of N-(2-sec-butylphenyl)-3,3-diphenylpropanamide signaling in disease.
3. Combination therapies targeting N-(2-sec-butylphenyl)-3,3-diphenylpropanamide signaling and other pathways may provide synergistic effects in treating certain diseases.
4. The use of JNJ-7925476 as a tool for studying the role of N-(2-sec-butylphenyl)-3,3-diphenylpropanamide signaling in the immune system and inflammation may provide new insights into the mechanisms underlying these processes.
Métodos De Síntesis
JNJ-7925476 can be synthesized through a multi-step process starting with 2-sec-butylphenol and benzaldehyde. The reaction involves the formation of an imine intermediate, which is then reduced to the final product using a reducing agent.
Aplicaciones Científicas De Investigación
JNJ-7925476 has been studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. N-(2-sec-butylphenyl)-3,3-diphenylpropanamide receptors are primarily expressed in immune cells and have been shown to play a role in modulating immune responses. JNJ-7925476's selectivity for N-(2-sec-butylphenyl)-3,3-diphenylpropanamide over CB1 receptors, which are primarily expressed in the central nervous system, makes it an attractive candidate for therapeutic development.
Propiedades
Fórmula molecular |
C25H27NO |
---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C25H27NO/c1-3-19(2)22-16-10-11-17-24(22)26-25(27)18-23(20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-17,19,23H,3,18H2,1-2H3,(H,26,27) |
Clave InChI |
HYWAYCIRDZDJAS-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.